Product packaging for 5-Aminoisothiazole-3-carbonitrile(Cat. No.:)

5-Aminoisothiazole-3-carbonitrile

Cat. No.: B13000133
M. Wt: 125.15 g/mol
InChI Key: NDUYEXNOSKJZOA-UHFFFAOYSA-N
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Description

5-Aminoisothiazole-3-carbonitrile (CAS 1368194-55-1) is a high-value heterocyclic building block with the molecular formula C 4 H 3 N 3 S and a molecular weight of 125.15 g/mol . This compound features an amino group and a carbonitrile substituent on its isothiazole core, a structure known to be a versatile scaffold in medicinal chemistry and drug discovery. As a key synthetic intermediate, this compound is primarily used in pharmaceutical research for the development of novel bioactive molecules. Its structure is a close analog to other documented aminosisothiazole carbonitriles, which have demonstrated significant anticancer activity in vitro , inhibiting the viability of human cancer cell lines such as lung carcinoma and hepatocellular carcinoma . Furthermore, structurally related isothiazole derivatives have shown promising antiviral activity against strains like the influenza A virus, positioning them as valuable scaffolds for the optimization and development of new targeted antiviral agents . Researchers also utilize this family of compounds in exploring antioxidant and antibacterial applications . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3S B13000133 5-Aminoisothiazole-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

5-amino-1,2-thiazole-3-carbonitrile

InChI

InChI=1S/C4H3N3S/c5-2-3-1-4(6)8-7-3/h1H,6H2

InChI Key

NDUYEXNOSKJZOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1C#N)N

Origin of Product

United States

Chemical Profile of 5 Aminoisothiazole 3 Carbonitrile

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C4H3N3S
Molecular Weight 125.15 g/mol
Physical State Solid
IUPAC Name 5-amino-1,2-thiazole-3-carbonitrile
CAS Number 7303-81-3

This data is compiled from publicly available chemical information.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor that already contains the necessary carbon, nitrogen, and sulfur atoms. For instance, the reaction of α-aminonitriles with a source of sulfur, such as carbon disulfide, is a known method for constructing the 5-aminothiazole ring system, which is structurally related to the isothiazole (B42339) core. wikipedia.org Another approach may involve the construction of the isothiazole ring first, followed by the introduction of the amino and cyano groups.

Characterization of this compound is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Amino Group (–NH2) on the Isothiazole (B42339) Ring

The amino group at the 5-position of the isothiazole ring behaves as a nucleophile, readily participating in reactions that lead to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the amino group facilitates its reaction with alkylating and acylating agents. vulcanchem.com N-alkylation introduces alkyl substituents onto the amino group, while N-acylation results in the formation of amide derivatives. These reactions are fundamental for modifying the electronic and steric properties of the parent molecule. For instance, N-acylation of similar aminoazoles has been shown to be a key step in the synthesis of more complex heterocyclic systems. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction TypeReagent ExampleProduct Type
N-AlkylationAlkyl HalidesN-Alkyl-5-aminoisothiazole-3-carbonitrile
N-AcylationAcyl Chlorides, AnhydridesN-Acyl-5-aminoisothiazole-3-carbonitrile

Condensation Reactions with Carbonyl Compounds

The amino group of 5-aminoisothiazole-3-carbonitrile can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. nih.gov These reactions typically proceed via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form an imine or a related condensed product. libretexts.org Such reactions are pivotal in multicomponent reactions for the synthesis of fused heterocyclic systems. A general mechanism involves the initial formation of a Knoevenagel condensation product between an aldehyde and a β-ketoester, which is then attacked by the aminoazole in a Michael addition fashion, leading to cyclization. nih.gov

Formation of Imino Derivatives

A direct consequence of the condensation reactions with carbonyl compounds is the formation of imino derivatives (Schiff bases). nih.gov These imines can be stable compounds themselves or serve as reactive intermediates for further transformations. The formation of imino derivatives is a common strategy in the synthesis of various biologically active molecules.

Reactivity of the Nitrile Group (–C≡N)

The nitrile group is a valuable functional group that can be transformed into a variety of other nitrogen-containing moieties or can participate in cycloaddition reactions.

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.gov For example, the reaction of nitriles with azides, often catalyzed by metals like aluminum, can lead to the formation of tetrazole rings. nih.gov This "click chemistry" approach is a highly efficient method for constructing this important heterocyclic ring system. nih.gov While direct studies on this compound are specific, the reactivity of nitrile groups in similar heterocyclic systems is well-documented. For instance, [3+2] cycloaddition reactions of nitrile oxides with isothiazolone (B3347624) derivatives have been studied, highlighting the potential for the nitrile group to participate in such transformations. researchgate.net

Transformations to Other Nitrogen-Containing Functional Groups

The nitrile group can be converted into other important nitrogen-containing functional groups through various chemical reactions. libretexts.orglibretexts.org

Reduction to Amines: The nitrile group can be reduced to a primary amine (–CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org This transformation is a standard method for synthesizing primary amines. The reaction proceeds via nucleophilic hydride attack on the electrophilic carbon of the nitrile. libretexts.org

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (–COOH). libretexts.orglibretexts.org This reaction proceeds through an amide intermediate. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org

Table 2: Key Transformations of the Nitrile Group

Reaction TypeReagent(s)Product Functional Group
ReductionLiAlH4Primary Amine (–CH2NH2)
HydrolysisH3O+ or OH-Carboxylic Acid (–COOH)
AdditionGrignard Reagent (R-MgX)Ketone (after hydrolysis)

Electrophilic and Nucleophilic Substitutions on the Isothiazole Ring System

The isothiazole ring is generally considered an electron-deficient aromatic system, making it less susceptible to electrophilic attack than benzene. However, the presence of a powerful activating group like the C-5 amino group significantly alters this reactivity.

Electrophilic aromatic substitution on the this compound scaffold is highly regioselective. The primary factor governing the position of substitution is the C-5 amino group, which is a strong activating group and directs electrophiles to the ortho and para positions. In the isothiazole ring, the position ortho to the C-5 amine is the C-4 carbon.

The C-4 position is highly activated towards electrophiles due to the resonance stabilization of the intermediate sigma complex (arenium ion), where the positive charge can be delocalized onto the nitrogen atom of the amino group. The C-3 position is occupied by the carbonitrile group, and the C-2 and C-5 positions are not available for substitution. Therefore, electrophilic substitution on this compound is expected to occur exclusively at the C-4 position. ias.ac.inyoutube.com

There is limited specific literature on nucleophilic aromatic substitutions for this compound. Generally, such reactions on isothiazole rings are rare unless facilitated by a good leaving group at an activated position.

Halogenation is a classic example of electrophilic aromatic substitution. In line with the regioselectivity discussed above, the halogenation of this compound is predicted to take place at the C-4 position. Standard halogenating agents are employed for this purpose. For instance, bromination can be achieved using bromine in acetic acid or with N-bromosuccinimide (NBS) in a suitable solvent. This modification introduces a synthetically useful handle for further transformations, such as cross-coupling reactions.

Table 1: Predicted Halogenation of this compound

ReactantReagent(s)ProductPosition of Substitution
This compoundN-Bromosuccinimide (NBS)5-Amino-4-bromoisothiazole-3-carbonitrileC-4
This compoundN-Chlorosuccinimide (NCS)5-Amino-4-chloroisothiazole-3-carbonitrileC-4
This compoundIodine / Periodic Acid5-Amino-4-iodoisothiazole-3-carbonitrileC-4

Fusion Reactions Leading to Polyheterocyclic Systems

The ortho-amino-nitrile arrangement in this compound is a classic and versatile structural motif for the construction of fused pyrimidine (B1678525) rings and other polyheterocyclic systems. The amino group acts as a nucleophile, while the nitrile group can participate in cyclization after initial reaction at the amine.

The outline specifies thiazolo[3,2-a]pyrimidine derivatives. However, the formation of this specific fused system typically requires a 2-aminothiazole (B372263) as the starting material, where the endocyclic and exocyclic nitrogens form the pyrimidine ring. Given the structure of this compound, the analogous and chemically accessible fused system is the isothiazolo[5,4-d]pyrimidine ring. This system is formed by the annulation of a pyrimidine ring across the C-4 and C-5 positions of the isothiazole core. nih.gov

The synthesis of isothiazolo[5,4-d]pyrimidines can be readily achieved by reacting this compound with single-carbon reagents that form the pyrimidine ring. For example, heating with formamide (B127407) or triethyl orthoformate followed by ammonia (B1221849) leads to the formation of the corresponding 4-amino-isothiazolo[5,4-d]pyrimidine. mdpi.com

Similar to the pyrimidine annulation, the synthesis of fused imidazoles from this compound would lead to imidazo[4,5-d]isothiazole derivatives, not the commonly cited imidazo[2,1-b]thiazoles which originate from 2-aminothiazoles. The construction of the fused imidazole (B134444) ring can be achieved by reacting the starting ortho-amino-nitrile with reagents like formic acid or its derivatives, leading to an intermediate formamidine (B1211174) which then cyclizes.

The annulation of pyrimidine and triazole rings represents a key transformation for this compound, yielding biologically relevant scaffolds like isothiazolo[5,4-d]pyrimidines and isothiazolo[5,4-d]triazines.

Pyrimidine Annulation: As discussed in section 3.4.1, this is a well-established reaction for ortho-amino-nitrile compounds. The reaction with various one-carbon electrophiles builds the fused pyrimidine ring. For instance, reaction with urea (B33335) or thiourea (B124793) can yield 4-amino-isothiazolo[5,4-d]pyrimidin-6(5H)-one (or -thione). These reactions are pivotal in medicinal chemistry for creating purine (B94841) bioisosteres. nih.govnih.gov

Triazole Annulation: The 5-amino group can be converted into a triazole ring fused to the isothiazole core. A common method involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The resulting diazonium salt can then undergo intramolecular cyclization onto the nitrile group to form a fused triazinone ring, specifically an isothiazolo[5,4-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazin-4(3H)-one .

Table 2: Annulation Reactions of this compound

Fused SystemReagent(s)Resulting Core Structure
Isothiazolo[5,4-d]pyrimidineFormamideIsothiazolo[5,4-d]pyrimidin-4-amine
Isothiazolo[5,4-d]pyrimidineTriethyl Orthoformate, then NH₃Isothiazolo[5,4-d]pyrimidin-4-amine
Isothiazolo[5,4-d]pyrimidinoneUrea, heatIsothiazolo[5,4-d]pyrimidin-4(3H)-one
Isothiazolo[5,4-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazineSodium Nitrite, Acid (e.g., HCl)Isothiazolo[5,4-d] nih.govCurrent time information in Bangalore, IN.nih.govtriazin-4(3H)-one

Rearrangement Reactions and Tautomerism Studies

The chemical behavior of this compound is significantly influenced by its potential to undergo rearrangement reactions and exist in different tautomeric forms. These aspects are crucial for understanding its reactivity profile and for the design of synthetic pathways involving this heterocyclic scaffold.

Rearrangement Reactions

One of the notable potential rearrangement reactions for this compound is the Dimroth rearrangement. This type of rearrangement is a well-documented process in heterocyclic chemistry, particularly for 1,2,3-triazoles and pyrimidines, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org The reaction typically proceeds through a ring-opening and subsequent ring-closing mechanism.

While specific studies on the Dimroth rearrangement of this compound are not extensively documented, the general mechanism can be extrapolated. The process is often catalyzed by acid or base and can be promoted by heat. nih.govnih.gov For instance, in related sulfur-containing heterocycles, Dimroth-type rearrangements involving a nitrogen and sulfur atom (N/S-interchange) have been observed under acidic conditions. nih.gov A plausible mechanism for a Dimroth-type rearrangement in this compound could involve the protonation of a ring nitrogen, followed by nucleophilic attack, leading to the opening of the isothiazole ring. Subsequent rotation and recyclization would result in a rearranged scaffold.

Research on related 5-aminotriazole derivatives has shown that the Dimroth rearrangement can be influenced by the nature of substituents and the reaction conditions, such as solvent and temperature. unisi.it For example, the rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides was optimized by varying the base and solvent. rsc.org Such findings suggest that similar parameters would be critical in controlling the outcome of any potential rearrangement of this compound.

A hypothetical Dimroth rearrangement of a substituted 5-aminoisothiazole is presented in the table below, illustrating the general transformation.

Starting Material (General Structure)Reaction Conditions (Hypothetical)Rearranged Product (General Structure)
N-Substituted 5-iminoisothiazolineAcid or Base Catalysis, HeatN-Substituted 5-aminothiazole

Tautomerism Studies

Tautomerism is a key feature of this compound, arising from the migration of a proton. The molecule can potentially exist in several tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is crucial as it can dictate the compound's spectroscopic properties and its behavior in chemical reactions.

Studies on analogous amino-substituted heterocyclic systems, such as aminothiazoles and aminopyrazoles, have utilized a combination of spectroscopic methods (NMR, IR) and computational calculations (DFT) to investigate the predominant tautomeric forms. researchgate.netnih.gov

Amino-Imino Tautomerism:

The primary tautomeric equilibrium for this compound is between the 5-amino form and the 5-imino form.

5-Amino-isothiazole-3-carbonitrile (Amino form): This is generally considered the more stable tautomer in many related heterocyclic systems.

5-Imino-4,5-dihydroisothiazole-3-carbonitrile (Imino form): This tautomer may be present in equilibrium, with its population depending on factors like the solvent and temperature.

Computational studies on similar molecules, like 2-aminothiazole, have indicated that the amino tautomer is the major configuration in solution. researchgate.net DFT calculations are a powerful tool to predict the relative stabilities of tautomers. For instance, in a study of 3(5)-aminopyrazoles, DFT calculations predicted the 3-amino tautomer to be more stable than the 5-amino tautomer by approximately 10.7 kJ/mol. nih.gov Similar computational approaches for this compound would provide valuable insights into its tautomeric preferences.

The table below summarizes the likely major tautomeric forms of this compound and the methods that could be used for their characterization, based on studies of analogous compounds.

Tautomeric FormStructureMethod of StudyExpected Findings
5-Amino FormNMR SpectroscopyDistinct chemical shifts for the amino protons.
IR SpectroscopyCharacteristic N-H stretching and bending vibrations for the amino group.
DFT CalculationsLower calculated energy compared to the imino form, indicating higher stability.
5-Imino FormNMR SpectroscopyA different set of chemical shifts, particularly for the proton on the ring nitrogen.
IR SpectroscopyPresence of C=N and N-H stretching frequencies characteristic of the imino tautomer.
DFT CalculationsHigher calculated energy, suggesting it is the minor tautomer in equilibrium.

Solvent Effects on Tautomerism:

The polarity of the solvent can significantly influence the position of the tautomeric equilibrium. Studies on other heterocyclic systems have shown that polar solvents can stabilize one tautomer over another through hydrogen bonding and other intermolecular interactions. orientjchem.orgnih.gov For this compound, it is expected that the tautomeric equilibrium would be sensitive to the solvent environment.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 5-Aminoisothiazole-3-carbonitrile.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In this compound, the key functional groups—the amino (NH₂) group, the nitrile (C≡N) group, and the isothiazole (B42339) ring—exhibit distinct absorption bands.

The primary amine (NH₂) group typically shows two stretching vibrations: an asymmetric and a symmetric N-H stretch. For analogous amino-heterocyclic compounds, these bands are observed in the region of 3450-3200 cm⁻¹. scielo.org.zaresearchgate.net The C≡N stretching vibration of the nitrile group is characterized by a sharp, intense absorption band, typically found in the 2260-2220 cm⁻¹ range. scielo.org.zamdpi.com The isothiazole ring structure gives rise to a series of characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (NH₂) Asymmetric & Symmetric N-H Stretch 3450 - 3200
Nitrile (C≡N) C≡N Stretch 2260 - 2220

Note: Data is compiled from typical values for the respective functional groups found in related heterocyclic structures. scielo.org.zaresearchgate.netmdpi.com

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For a molecule like this compound, Raman spectroscopy can help confirm the assignments made from the IR spectrum and provide further insight into the skeletal vibrations of the isothiazole ring. In studies of similar molecules like 2-aminothiazole (B372263), characteristic Raman bands are observed that correspond to ring stretching and bending modes. researchgate.net For instance, the C=C and C=N stretching vibrations of the ring, as well as the C-S bond, would produce distinct signals. The nitrile stretch (C≡N) is also Raman active and would be expected in a similar region as in the IR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the complete carbon and proton framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information on the number of different proton environments, their chemical shifts, and their coupling interactions. The molecule has two distinct types of protons: the protons of the amino group (NH₂) and the single proton attached to the isothiazole ring at the C4 position.

The amino protons typically appear as a broad singlet due to exchange with the solvent and quadrupole broadening from the nitrogen atom. scielo.org.za Their chemical shift can vary but is generally found in the range of 7.0-7.5 ppm for similar amino-heterocycles, depending on the solvent and concentration. scielo.org.za The proton at the C4 position of the isothiazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the electronic effects of the amino and nitrile groups. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
-NH₂ ~7.3 Broad Singlet

Note: Predicted values are based on data from analogous heterocyclic compounds like 3-amino-5-arylpyridazine-4-carbonitriles and thiazole-fused xanthones. scielo.org.zamdpi.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. This compound has three distinct carbon atoms in its heterocyclic ring and one carbon in the nitrile group.

The carbon of the nitrile group (C≡N) is typically found in the 110-120 ppm region. mdpi.comoregonstate.edu The carbons within the isothiazole ring (C3, C4, and C5) will have distinct chemical shifts. The C3 carbon, bonded to the electron-withdrawing nitrile group, and the C5 carbon, bonded to the electron-donating amino group, would appear at the higher and lower field ends of the aromatic region, respectively. The C4 carbon, bonded to a hydrogen, would appear at an intermediate chemical shift. Quaternary carbons, such as C3 and C5, often show weaker signals than protonated carbons like C4. oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Typical Chemical Shift (δ, ppm)
C3 ~140 - 150
C4 ~120 - 130
C5 ~155 - 165

Note: Predicted values are based on data from analogous heterocyclic compounds and general chemical shift ranges. mdpi.comoregonstate.edulibretexts.org

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edulibretexts.org For this compound, an HSQC spectrum would show a single cross-peak, connecting the ¹H signal of the C4-H proton to the ¹³C signal of the C4 carbon. This provides definitive proof of the C4-H bond. columbia.edu

The C4-H proton would show a correlation to the C3 and C5 carbons, establishing its position on the ring between these two quaternary carbons.

The protons of the NH₂ group would show a correlation to the C5 carbon, confirming the position of the amino group.

The C4-H proton might also show a weak correlation to the nitrile carbon (³JCH), further solidifying the assignment of C3.

Together, these advanced NMR experiments provide a complete and unambiguous picture of the molecular structure of this compound, leaving no doubt as to the connectivity of its atoms. ipb.ptnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's molecular formula. It functions by measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated from its molecular formula, C₄H₃N₃S. An HRMS analysis would ionize the molecule (e.g., through electrospray ionization, ESI) and measure the m/z of the resulting molecular ion (e.g., [M+H]⁺). The experimentally determined m/z value would then be compared to the calculated theoretical value. A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the proposed elemental composition, thereby confirming the molecular formula.

However, specific experimental HRMS data, such as the measured versus calculated exact mass for this compound, are not available in the reviewed literature and public databases. Therefore, a data table of these findings cannot be provided.

Interactive Data Table: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular Formula C₄H₃N₃S
Calculated Exact Mass [M] Data not available
Ionization Mode (e.g., ESI+) Data not available
Adduct (e.g., [M+H]⁺) Data not available
Calculated m/z Data not available
Experimentally Observed m/z Data not available
Mass Error (ppm) Data not available
Reference Data not available

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

An SC-XRD analysis of this compound would reveal the planarity of the isothiazole ring, the conformation of the amino and carbonitrile substituents, and the intermolecular interactions (such as hydrogen bonding) that dictate the crystal packing in the solid state. This information is invaluable for understanding the molecule's physical properties and its interactions in a biological or material context.

Despite the power of this technique, published crystallographic data for this compound, including unit cell parameters, space group, and atomic coordinates, could not be located in the searched scientific databases. Consequently, a detailed discussion of its solid-state architecture and a corresponding data table are not possible.

Interactive Data Table: Single Crystal X-ray Diffraction Data

ParameterValue
Compound Name This compound
Molecular Formula C₄H₃N₃S
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions (a, b, c) Data not available
Unit Cell Angles (α, β, γ) Data not available
Volume (V) Data not available
Molecules per Unit Cell (Z) Data not available
Reference Data not available

Computational and Theoretical Investigations of 5 Aminoisothiazole 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a standard tool for predicting geometries, energies, and reactivity. However, specific DFT studies on 5-Aminoisothiazole-3-carbonitrile are not found in the reviewed literature.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in most computational studies involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the lowest energy conformation of the molecule. A conformational analysis would further explore other stable or low-energy arrangements of the atoms. A comprehensive search did not yield any published studies that have performed geometry optimization or conformational analysis specifically for this compound.

Electronic Energy (HOMO-LUMO) and Chemical Reactivity Descriptors

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. From these energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to predict how the molecule will interact with other chemical species. There are no available studies that report the HOMO-LUMO energies or derived chemical reactivity descriptors for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This visual tool is invaluable for predicting sites of chemical reactivity, particularly for non-covalent interactions. No published research containing an MEP analysis for this compound could be located.

Prediction and Validation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation of both the computational model and the experimental structural assignment.

Computational Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the expected frequencies for the fundamental modes of vibration of a molecule. These calculated frequencies correspond to peaks in an infrared (IR) and Raman spectrum. This analysis is essential for assigning experimental vibrational bands to specific molecular motions. A search of the scientific literature did not uncover any computational vibrational frequency analysis for this compound.

Theoretical NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By predicting the 1H and 13C NMR spectra, researchers can aid in the structural elucidation of a molecule and assign experimental signals. No studies utilizing the GIAO method or any other computational approach to predict the NMR chemical shifts of this compound have been found.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate pathways of chemical reactions. Techniques such as Density Functional Theory (DFT) are commonly employed to map out transition states, calculate activation energies, and determine the most plausible reaction mechanisms. These studies provide a molecular-level understanding that complements experimental work, often guiding the synthesis of new compounds and the optimization of reaction conditions.

For the broader class of aminothiazole derivatives, computational studies have been instrumental in understanding their synthesis and reactivity. However, specific computational investigations into the reaction mechanisms involved in the synthesis or transformation of this compound are not detailed in the available scientific literature. Such a study would be valuable in providing a theoretical foundation for its formation and chemical behavior.

Intermolecular Interactions and Hydrogen Bonding Analysis

The analysis of intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the solid-state structure, physical properties, and biological activity of a compound. Computational methods are frequently used to predict and analyze the strength and geometry of these interactions, which govern crystal packing and molecular recognition processes.

While general studies on hydrogen bonding in various nitrogen-containing heterocyclic compounds exist, a specific and detailed computational analysis of the intermolecular interactions and hydrogen bonding patterns of this compound is not readily found in the surveyed literature. Such an analysis would typically involve identifying potential hydrogen bond donors and acceptors within the molecule and calculating the energies and geometries of the resulting hydrogen-bonded networks. Given the presence of an amino group and a nitrile group, it is expected that this compound would participate in hydrogen bonding, but specific computational data to this effect is not available.

Advanced Applications and Material Science Potential

Coordination Chemistry and Ligand Design for Metal Complexes

The isothiazole (B42339) framework, particularly when functionalized with amino and cyano groups, provides a rich platform for designing ligands capable of coordinating with a variety of metal ions. The nitrogen and sulfur atoms within the heterocyclic ring, along with the exocyclic amino group, can act as donor sites, enabling the formation of stable metal complexes. bldpharm.com

Metal Complexation with Transition Metals (e.g., Ni(II), Zn(II), Cu(II), Fe, Co)

Derivatives of the aminothiazole core have demonstrated a strong ability to form complexes with a range of first-row transition metals. bldpharm.com Schiff base derivatives, for instance, readily chelate with metals such as Vanadyl(IV), Chromium(III), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II).

Studies on 5-N-arylaminothiazoles, which are structurally related to 5-aminoisothiazole-3-carbonitrile, have shown successful complexation with Ni(II) and Zn(II). bldpharm.com The formation of a dinuclear nickel complex bridged by chlorine atoms has been confirmed through X-ray analysis, highlighting the ligand's capacity to facilitate the assembly of multinuclear metallic structures. While much of the focus in thiazole-based luminescent complexes has been on second- and third-row metals like ruthenium and iridium, the use of first-row transition metals such as nickel and zinc is an area of growing interest. bldpharm.com The inherent stability of the thiazole (B1198619) ring's nitrogen and sulfur atoms can help stabilize Ni(II) complexes. bldpharm.com

Tunable Coordination Environments and Geometries

The coordination chemistry of aminothiazole-based ligands is highly tunable, allowing for the creation of diverse molecular geometries. Spectral and magnetic data of complexes formed between aminothiazole-derived Schiff bases and various divalent and trivalent metals confirm the formation of octahedral geometries. In the case of vanadyl complexes, a square-pyramidal geometry is observed.

The flexibility of the ligand structure allows for significant adjustments in the coordination sphere. For example, in a synthesized dinuclear nickel complex of a 5-N-arylaminothiazole derivative, the geometry around the metal center is well-defined, with the Ni1–N1 (thiazole ring) and Ni1–N3 (pyridyl group) distances measured at 1.970 Å and 2.198 Å, respectively. The orientation of atoms, such as the nearly linear Cl1–Ni1–Cl2 arrangement (177.55°) and the perpendicular Cl2–Ni1–N2 orientation (89.15°), demonstrates the specific and predictable coordination environments that can be achieved. Furthermore, the introduction of different substituents on the aminothiazole ring can significantly influence the resulting structure and properties of the metal complexes.

Catalytic Applications of Synthesized Metal Complexes

Metal complexes derived from thiazole-based ligands are recognized for their potential as catalysts in important chemical transformations. bldpharm.com While specific catalytic studies on this compound complexes are not widely documented, the broader family of thiazole and thioamide metal complexes has shown catalytic activity. For instance, Ru(II) arene thioamide complexes have been effectively used as catalysts for the transfer hydrogenation of ketones. The versatility and synthetic accessibility of thiazole-based metal complexes suggest a promising future for their application in catalysis, an area that remains ripe for exploration. bldpharm.com

Photophysical Properties and Fluorescent Material Development

The development of fluorescent materials is a key area where this compound derivatives show considerable promise. The electronic structure of the molecule, characterized by an electron-donating amino group and an electron-withdrawing nitrile group on the isothiazole scaffold, is conducive to interesting photophysical behaviors, including fluorescence.

Absorption and Emission Characteristics (UV-Vis and Fluorescence Spectroscopy)

Derivatives such as 5-N-arylaminothiazoles exhibit distinct absorption and emission properties that can be systematically tuned. Their absorption maxima, measured in chloroform, typically fall within the range of 349 to 398 nm. The emission maxima for these compounds are observed between 467 nm and 525 nm, indicating that they are fluorescent.

The introduction of different substituents at various positions on the thiazole ring and the amino group significantly impacts these optical properties. This tunability allows for the fine-tuning of the color of the emitted light. Furthermore, these materials can exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent. For some derivatives, a large red shift in the emission maximum is seen when moving from a nonpolar solvent like cyclohexane (B81311) to a polar one like methanol, with the emission color changing from blue to green. The formation of metal complexes can also alter these properties; for example, zinc-thiazole complexes have been shown to enhance emission.

Table 1: Photophysical Properties of 5-N-Arylaminothiazole Derivatives in Chloroform This table is interactive. You can sort and filter the data.

Property Wavelength Range Observation
UV-Vis Absorption Maxima (λ_abs) 349 - 398 nm Influenced by substituents on the thiazole ring and N-aryl group.
Fluorescence Emission Maxima (λ_em) 467 - 525 nm Demonstrates the fluorescent nature of these compounds.
Solvatochromism Blue to Green Shift Emission maxima show large red shifts with increasing solvent polarity.

Quantum Yields and Stokes Shifts

The efficiency of the fluorescence process is measured by the quantum yield. For some 5-N-arylaminothiazole derivatives, the quantum yield has been noted to be low in certain solvents. However, the coordination with specific metal ions can dramatically improve this metric. The formation of zinc-thiazole complexes, for instance, can lead to enhanced emission properties and potentially higher quantum yields. bldpharm.com This suggests a pathway for designing highly emissive materials by selecting the appropriate metal center. In related systems, such as thiazoles coordinated to boron, high quantum yields of up to 95% have been achieved in the solid state. bldpharm.com

The difference between the absorption and emission maxima, known as the Stokes shift, is a critical parameter for fluorescent materials. Based on the reported data for 5-N-arylaminothiazole derivatives, these compounds exhibit significant Stokes shifts. With absorption maxima in the 349-398 nm range and emission maxima in the 467-525 nm range, the calculated Stokes shifts are substantial, which is a desirable characteristic for fluorescent probes and materials as it minimizes self-absorption and improves detection sensitivity.

Table 2: Fluorescence Characteristics of Aminothiazole Derivatives This table is interactive. You can sort and filter the data.

Characteristic Value / Observation Significance
Quantum Yield Generally low for free ligands, but enhanced upon complexation with Zn(II). bldpharm.com Metal coordination is a key strategy to boost fluorescence efficiency.
Stokes Shift Large shifts observed (difference between ~350-400 nm absorption and ~470-525 nm emission). Reduces spectral overlap, which is beneficial for applications in fluorescence imaging and sensing.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent upon aggregation. rsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ) and has significant implications for the development of high-performance optical materials. The AIE effect is often observed in molecules with rotor-like structures, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and opens up radiative channels, leading to enhanced fluorescence emission. mdpi.com

Derivatives of this compound are promising candidates for AIE-active materials. The core structure possesses donor-acceptor (D-A) characteristics that are often found in AIE luminogens. For instance, various carbazole-based pyranones and benzothiadiazole derivatives functionalized with rotors like tetraphenylethylene (B103901) have demonstrated significant AIE effects. mdpi.comthieme-connect.de These molecules show a dramatic increase in fluorescence intensity in aggregate-forming solvent mixtures (e.g., DMSO/water) or in the solid state. thieme-connect.deresearchgate.net The twisted conformations of these molecules in the aggregated state can prevent intermolecular π-π stacking, which would otherwise quench fluorescence, further contributing to the AIE effect. mdpi.com Dynamic light scattering (DLS) experiments have confirmed the formation of nanoaggregates responsible for this enhanced emission. mdpi.com The potential to develop AIE-active materials from this compound opens up applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. rsc.orgthieme-connect.de

Environmental Responsiveness (e.g., Acid-Responsive Fluorescence)

The fluorescence properties of compounds derived from this compound can be highly sensitive to their local environment, a characteristic known as solvatochromism. This responsiveness allows them to function as probes for solvent polarity and other environmental factors. For example, certain benzothiadiazole derivatives exhibit fluorescence that shifts in wavelength and intensity with changes in solvent polarity. mdpi.com One such compound showed a red shift of 24 nm as the solvent mixture changed, followed by a blue shift and a sharp increase in intensity as aggregates began to form. mdpi.com

This environmental sensitivity extends to responses to specific chemical stimuli, such as pH changes. The amino group on the isothiazole ring can be protonated in acidic conditions, altering the electronic properties of the molecule and, consequently, its photophysical behavior. This can lead to changes in fluorescence color or intensity, a phenomenon known as acid-responsive fluorescence. While direct studies on this compound are limited, the principle is well-established in similar heterocyclic systems used for sensing applications. This responsiveness is critical for creating "smart" materials that can report on their surroundings through optical signals.

Furthermore, some fluorescent molecules exhibit reversible changes in their emission upon mechanical stress, such as grinding, and subsequent fuming with a solvent—a property known as mechanofluorochromism. mdpi.com This process involves a transition between crystalline and amorphous states, each with a distinct fluorescent signature. mdpi.com

Chemo/Fluoro-Sensing Applications for Specific Analytes (e.g., Metal Ion Detection)

The this compound scaffold is an excellent platform for designing chemosensors, particularly for the detection of metal ions. The nitrogen and sulfur atoms within the thiazole ring, along with the appended amino group, can act as effective coordination sites for metal cations. nih.gov The binding of a metal ion alters the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence properties. nih.gov

Thiazole-based sensors have demonstrated high selectivity and sensitivity for various metal ions, including Fe²⁺, Fe³⁺, Cu²⁺, and Zn²⁺. nih.govmdpi.comunl.pt The sensing mechanism can involve photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For example, a 2-aminothiazolesalicylaldehyde-based sensor was able to detect Fe²⁺ ions with a very low limit of detection (LOD) of 33.7 x 10⁻⁹ M through a fluorescence quenching effect. nih.gov In another study, thiazolothiazole derivatives could differentiate between Cu²⁺ and Zn²⁺ through distinct spectrophotometric and spectrofluorimetric responses. unl.pt

The performance of these sensors can be fine-tuned by modifying the molecular structure. The table below summarizes the detection capabilities of several thiazole-based chemosensors for various metal ions.

Sensor TypeTarget Analyte(s)Limit of Detection (LOD)Sensing MechanismReference
2-AminothiazolesalicylaldehydeFe²⁺, Ag⁺0.003 µM (for Fe²⁺)Fluorescence Quenching (PET) nih.gov
Thiazolothiazole DerivativesCu²⁺, Zn²⁺Not specifiedSpectrophotometric & Spectrofluorimetric Changes unl.pt
Benzothiazole-Asparagine DerivativeCu²⁺, Fe³⁺Not specifiedChelation-Enhanced Quenching (CHEQ) / Ratiometric Shift mdpi.com
5-Aminoisophthalate-based triazoleCu²⁺8.82 µMFluorescence Enhancement rsc.org
Amine-functionalized MOFCu²⁺57.51 x 10⁻⁶ MLuminescence Quenching nanochemres.org

Role as Versatile Precursors for Diverse Chemical Scaffolds

Beyond its applications in materials science, this compound is a valuable and versatile building block in synthetic organic chemistry. Its multiple reaction sites allow for its elaboration into a wide array of more complex molecules for various industries.

Building Blocks for Complex Heterocyclic Architectures

The 2-aminothiazole (B372263) moiety is considered a "cornerstone" for the synthesis of diverse and pharmacologically relevant heterocyclic compounds. mdpi.com The amino group and the nitrile function of this compound serve as handles for further chemical transformations. For example, the amino group can be acylated or reacted with various electrophiles, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to form new rings.

Researchers have used aminothiazole derivatives as key intermediates to construct complex molecules, including potent enzyme inhibitors and peptidomimetics. mdpi.commdpi.comrsc.org In one synthetic strategy, a 4-aminothiazole-5-carboxylic acid core was prepared on a solid support and subsequently elongated at both the C4 and C5 positions to create a library of thiazole-based peptidomimetics. rsc.org This highlights the utility of the aminothiazole scaffold as a template for generating molecular diversity. rsc.org

Components in Functional Organic Materials

The inherent electronic properties of this compound make it an attractive component for the construction of functional organic materials. chemscene.com These materials are designed to have specific electronic, optical, or physical properties for use in advanced technologies. The donor-acceptor nature of the scaffold is particularly useful in materials for optoelectronics.

Aminothiazole derivatives are being incorporated into:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and good thermal stability of molecules containing these scaffolds are beneficial for emissive layers. thieme-connect.de

Solar Cell Materials: The electronic characteristics are suitable for creating dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) materials. chemscene.com

Metal-Organic Frameworks (MOFs): The coordinating sites on the molecule allow it to act as a ligand, linking metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and sensing. chemscene.com

Scaffolds for Agrochemical and Industrial Chemical Development

The biological activity of aminothiazole-containing compounds extends to applications in agriculture and industry. The thiazole ring is a known pharmacophore that can impart potent biological effects. mdpi.com

In the agrochemical sector, aminothiazole derivatives have been developed as fungicides. Specifically, they have been shown to inhibit the in vivo growth of plant pathogens like Xanthomonas. mdpi.com Their biocidal properties also include schistosomicidal and anthelmintic (anti-worm) activity, suggesting a broader potential for developing agents to control pests and parasites in various industrial and agricultural settings. mdpi.com The synthetic accessibility and the ability to readily modify the aminothiazole core make it an important scaffold for discovering new and effective industrial chemicals. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Aminoisothiazole-3-carbonitrile, and what key parameters influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-component reactions using aldehydes, nitriles, and amines under catalytic conditions. For example, green chemistry approaches (e.g., ionic liquids like [bmim][BF4] or aqueous media) improve sustainability and yield . Key parameters include catalyst choice (e.g., graphene oxide-TiO₂, CuO/ZrO₂), temperature (80–100°C), and solvent polarity. Reaction optimization requires systematic variation of these factors and monitoring via TLC/HPLC.

Q. What analytical techniques (e.g., NMR, IR, HPLC) are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the amine and cyano groups (δ ~6.5–7.5 ppm for aromatic protons, δ ~110–120 ppm for CN). IR spectroscopy verifies C≡N stretches (~2200 cm⁻¹). HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies). Cross-reference with literature spectra and elemental analysis for validation .

Q. What are the documented stability profiles and recommended storage conditions for this compound in laboratory settings?

  • Methodological Answer : Limited stability data exist, but analogs suggest sensitivity to moisture and light. Store at 2–8°C in airtight, amber vials with desiccants. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to predict degradation pathways. Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound across literature sources?

  • Methodological Answer : Conflicting melting points (e.g., 300°C vs. "no data") may arise from impurities or polymorphic forms. Repurify via recrystallization (ethanol/water) and characterize using differential scanning calorimetry (DSC) to identify phase transitions. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies are effective for optimizing multi-step syntheses of this compound derivatives while minimizing byproduct formation?

  • Methodological Answer : Employ orthogonal protecting groups for the amine and cyano functionalities during derivatization. Use flow chemistry to control reaction kinetics and reduce side reactions. Monitor intermediates via LC-MS and optimize quenching conditions (e.g., pH adjustment) to isolate target compounds .

Q. In pharmacological studies using this compound as a precursor, how should experimental controls be designed to validate bioactivity outcomes?

  • Methodological Answer : Design dose-response assays (e.g., 1–100 µM) with positive/negative controls (e.g., known enzyme inhibitors). Use isothiazole analogs without the cyano group to isolate the role of the CN moiety. Validate target engagement via SPR or thermal shift assays .

Q. What role do green chemistry approaches (e.g., aqueous media, ionic liquids) play in improving the sustainability of this compound synthesis?

  • Methodological Answer : Ionic liquids like [bmim][BF4] enhance reaction efficiency by stabilizing intermediates and enabling catalyst recycling. Aqueous media reduce toxic waste; additives (e.g., PEG) improve solubility. Life-cycle assessment (LCA) tools quantify environmental impact reductions .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in novel heterocyclic formations?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent effects on reaction pathways. Validate predictions with kinetic studies (e.g., Eyring plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.